molecular formula C32H40O12 B143978 Javanicin D CAS No. 126167-89-3

Javanicin D

Cat. No. B143978
M. Wt: 616.7 g/mol
InChI Key: AXKONZQQIZYBRP-UFYCQJCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Javanicin D is a natural product that is extracted from the fermentation broth of Streptomyces javensis. It is a type of polyketide that has been found to possess several interesting biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Scientific Research Applications

Antifungal and Anti-Proliferative Activities

Javanicin, a defensin from Sesbania javanica, has shown potential as an antifungal agent against human pathogenic fungi, including resistant strains. It also displays cytotoxic activities toward human breast cancer cell lines, making it a promising candidate for medical applications (Orrapin et al., 2019).

Antibacterial Properties

Javanicin produced by the endophytic fungus Chloridium sp. exhibits strong antibacterial activity against Pseudomonas spp., which are pathogens to both humans and plants. This highlights its potential in treating bacterial infections (Kharwar et al., 2009).

Antimycobacterial and Cytotoxic Activities

Javanicin has been identified in the endophytic fungus Fusarium sp., where it demonstrated antimycobacterial and cytotoxic activities. It also exhibited antifungal activity, indicating its broad-spectrum potential in treating various infections and diseases (Kornsakulkarn et al., 2011).

Antifungal Activity Against Cryptococcus Neoformans

Recombinant javanicin (r-javanicin) has been evaluated for its biological activities against Cryptococcus neoformans, a fungal pathogen. The study revealed its potential as an alternative antifungal agent, particularly for drug-resistant strains (Orrapin et al., 2021).

Extraction and Separation Methods

High-speed countercurrent chromatography has been developed as an efficient method for the large preparation of javanicin from Fusarium solani. This technique is essential for obtaining javanicin in significant quantities for further research and potential therapeutic applications (Guo et al., 2019).

properties

CAS RN

126167-89-3

Product Name

Javanicin D

Molecular Formula

C32H40O12

Molecular Weight

616.7 g/mol

IUPAC Name

[(1S,2S,4S,7R,9R,11S,13R,14S,15R,16S,17R)-4,15-diacetyloxy-14-hydroxy-11-methoxy-2,14,17-trimethyl-3-oxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C32H40O12/c1-15(33)41-20-10-8-18-12-23-31(4)22(13-24(38-6)43-23)32(5,37)28(42-16(2)34)25(26(31)30(18,3)27(20)35)44-29(36)17-7-9-19-21(11-17)40-14-39-19/h7,9,11,18,20,22-26,28,37H,8,10,12-14H2,1-6H3/t18-,20+,22-,23-,24+,25+,26-,28-,30+,31-,32+/m1/s1

InChI Key

AXKONZQQIZYBRP-UFYCQJCNSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2C[C@@H]3[C@]4([C@@H](C[C@H](O3)OC)[C@]([C@@H]([C@H]([C@@H]4[C@]2(C1=O)C)OC(=O)C5=CC6=C(C=C5)OCO6)OC(=O)C)(C)O)C

SMILES

CC(=O)OC1CCC2CC3C4(C(CC(O3)OC)C(C(C(C4C2(C1=O)C)OC(=O)C5=CC6=C(C=C5)OCO6)OC(=O)C)(C)O)C

Canonical SMILES

CC(=O)OC1CCC2CC3C4(C(CC(O3)OC)C(C(C(C4C2(C1=O)C)OC(=O)C5=CC6=C(C=C5)OCO6)OC(=O)C)(C)O)C

synonyms

javanicin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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